
Methylaminoacetonitrile
Overview
Description
Methylaminoacetonitrile (CAS: 5616-32-0), also known as 2-(methylamino)acetonitrile, is a nitrile-containing organic compound with the molecular formula C₃H₆N₂. It is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals . Its hydrochloride form (CAS: 25808-30-4, C₃H₇ClN₂) is widely employed in semiconductor manufacturing to inhibit copper oxide formation . Structurally, the compound features a primary amine (–NHCH₃) and a nitrile (–CN) group, which confer reactivity in nucleophilic substitutions and cyclization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylaminoacetonitrile can be synthesized using several methods. One common approach involves the reaction of methylamine hydrochlorate, sodium cyanide, and formaldehyde in the presence of a catalyst. The reaction is typically carried out below zero degrees Celsius using 3-hydrosulfuryl propanoic acid as a catalyst . Another method involves the use of liquid hydrogen cyanide, formaldehyde, and amine, which yields aminoacetonitriles through a condensation reaction .
Industrial Production Methods: The industrial production of this compound often employs the sodium cyanide method due to its simplicity and cost-effectiveness. this method has a lower yield compared to other methods, such as the liquid hydrogen cyanide method, which offers higher yields but involves more complex and hazardous operations .
Chemical Reactions Analysis
Types of Reactions: Methylaminoacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Scientific Research Applications
Organic Synthesis
Methylaminoacetonitrile serves as an important intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent in synthetic organic chemistry.
Key Reactions:
- Synthesis of Heterocycles: this compound can be used to synthesize various heterocyclic compounds, which are crucial in drug development due to their biological activity.
- Formation of Amides and Amines: The compound can react with carboxylic acids to form amides, or with alkyl halides to generate amines, thus expanding its utility in organic synthesis.
Medicinal Chemistry
Research indicates that this compound and its derivatives exhibit potential pharmacological properties, particularly in the development of new therapeutic agents.
Case Studies:
- Antimicrobial Activity: Preliminary studies have shown that this compound derivatives possess antibacterial properties against various strains of bacteria, making them candidates for antibiotic development.
- Anticancer Potential: Investigations into the cytotoxic effects of this compound on cancer cell lines suggest that it may inhibit tumor growth, warranting further exploration for cancer therapeutics.
Biochemical Studies
This compound is also used in biochemical research to study enzyme interactions and metabolic pathways.
Applications:
- Enzyme Inhibition Studies: The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, providing insights into potential therapeutic targets.
- Metabolic Pathway Analysis: Its role as a substrate or inhibitor in metabolic pathways has been studied to understand its effects on cellular processes.
Comparison of this compound Derivatives
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
This compound | Basic amine structure | Versatile building block |
N-Methylthis compound | Additional methyl group | Enhanced stability |
Hydroxy-methylaminoacetonitrile | Hydroxyl group present | Potential for increased solubility |
Mechanism of Action
The mechanism of action of Methylaminoacetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the cyano group, which can participate in nucleophilic addition and substitution reactions. Additionally, the methylamino group can undergo protonation and deprotonation, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methylaminoacetonitrile belongs to a broader class of aminoacetonitrile derivatives. Below is a detailed comparison with key analogs, emphasizing structural features, reactivity, and applications.
Structural and Functional Group Analysis
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
---|---|---|---|---|
This compound | C₃H₆N₂ | 70.09 | –NHCH₃, –CN | Primary amine + nitrile |
Dithis compound | C₄H₈N₂ | 84.12 | –N(CH₃)₂, –CN | Tertiary amine + nitrile |
[Methyl(4-methylphenyl)amino]acetonitrile | C₁₀H₁₂N₂ | 160.22 | –N(CH₃)(C₆H₄CH₃), –CN | Bulky aryl substituent + nitrile |
2-(Methyleneamino)acetonitrile | C₃H₄N₂ | 68.08 | –N=CH₂, –CN | Imine-like structure + nitrile |
2-Anilinoacetonitrile | C₈H₈N₂ | 132.16 | –NH(C₆H₅), –CN | Aromatic amine + nitrile |
Key Research Findings
- Synthetic Utility: this compound reacts with 1,2-diaminoethane to yield imidazolidine derivatives, critical in heterocyclic chemistry .
- Semiconductor Applications: A 50 mM solution of this compound hydrochloride inhibits copper oxide formation at 50°C, validated by voltammetry .
- Comparative Stability: Dithis compound exhibits greater thermal stability than this compound due to reduced amine reactivity .
Biological Activity
Methylaminoacetonitrile (MACN), an organic compound with the formula C3H6N2, is classified as an aminonitrile. It contains both an amine group (-NH2) and a nitrile group (-CN), which contribute to its biological activity and potential applications in various fields, particularly pharmacology and organic synthesis.
Chemical Structure and Properties
This compound has a relatively simple structure comprising a three-carbon chain with a methyl group, an amine group, and a nitrile group. This configuration suggests potential nucleophilic character at the amine group and electrophilic character at the nitrile group, making it suitable for various chemical reactions.
Property | Value |
---|---|
Chemical Formula | C3H6N2 |
Molecular Weight | 70.09 g/mol |
Boiling Point | 139 °C |
Solubility | Soluble in water |
Toxicity | Irritant, flammable |
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological macromolecules. While specific mechanisms of action remain underexplored, it is believed that MACN may influence enzyme activity or serve as a precursor for more complex bioactive compounds.
Pharmacological Applications
Research indicates that this compound exhibits significant pharmacological potential:
- Drug Development : Due to its structural similarity to known bioactive compounds, MACN has been investigated as a building block in the synthesis of various pharmaceuticals. For example, it has been utilized in synthesizing substituted pyrazoles, which are known for their diverse biological activities.
- Biochemical Studies : MACN serves as an important intermediate in organic synthesis and can be used to study interactions with enzymes and receptors. Its reactivity allows it to participate in condensation reactions that yield compounds with potential therapeutic effects.
Case Studies and Research Findings
- Synthesis of Bioactive Compounds : A study highlighted the use of this compound in synthesizing various heterocyclic compounds. These compounds demonstrated promising biological activities against cancer cell lines, indicating MACN's utility in anticancer drug development .
- Enzyme Inhibition : Another research effort focused on the role of aminonitriles like MACN in inhibiting specific enzymes associated with disease pathways. The findings suggested that derivatives of this compound could act as effective enzyme inhibitors, particularly in the context of antibiotic resistance mechanisms .
- Material Science Applications : Beyond pharmacology, MACN's unique properties have led to its exploration in material science, where its ability to form hydrogen bonds makes it a candidate for developing new materials or agrochemicals.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methylaminoacetonitrile hydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol : this compound hydrochloride (CAS 25808-30-4) is typically synthesized via nucleophilic substitution, reacting methylamine with chloroacetonitrile under controlled pH and temperature. Detailed protocols should specify solvent systems (e.g., ethanol/water mixtures), reaction times (12–24 hours), and purification steps (recrystallization from acetone/ether) .
- Purity Optimization : Use HPLC or GC-MS to monitor reaction progress. Adjust stoichiometric ratios (e.g., 1.2:1 methylamine to chloroacetonitrile) to minimize byproducts. Purity >95% can be achieved via repeated recrystallization, with characterization by NMR (¹H/¹³C) and elemental analysis .
Q. How should researchers safely handle this compound hydrochloride in laboratory settings?
Methodological Answer:
- Safety Protocols : Classified as toxic (劇物 III in Japan). Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation or skin contact. Store at 2–8°C in desiccators to prevent hydrolysis .
- Emergency Measures : Neutralize spills with sodium bicarbonate, followed by ethanol rinsing. MSDS-compliant disposal via licensed hazardous waste services is mandatory .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
- Primary Techniques :
- Supplementary Data : Include high-resolution mass spectrometry (HRMS) for molecular ion validation. Publish extensive spectral data in supplementary materials to meet reproducibility standards .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
Methodological Answer:
- Data Reconciliation : Compare experimental conditions (e.g., solvent polarity, pH, temperature) across studies. For example, conflicting IC50 values in enzymatic assays may arise from buffer composition differences (Tris vs. phosphate buffers) .
- Statistical Validation : Apply ANOVA or t-tests to assess significance. Replicate experiments with internal controls (e.g., known inhibitors) and report confidence intervals (95% CI) .
Q. What strategies are effective for elucidating the degradation pathways of this compound under varying environmental conditions?
Methodological Answer:
- Experimental Design :
- Computational Modeling : Use DFT calculations to predict reactive intermediates and validate with experimental data .
Q. How can researchers design hypothesis-driven studies to explore this compound’s role in peptide synthesis?
Methodological Answer:
- Hypothesis Formulation : Example: "this compound enhances peptide coupling efficiency by stabilizing tetrahedral intermediates."
- Experimental Validation :
Q. What analytical approaches are recommended for resolving structural ambiguities in this compound-metal complexes?
Methodological Answer:
- Multi-Technique Workflow :
- Data Cross-Validation : Correlate spectroscopic results with computational models (e.g., Gaussian DFT for bond angles) .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer:
- Error Source Analysis :
- Iterative Refinement : Adjust computational parameters to match experimental activation energies (±5 kcal/mol tolerance) .
Q. Guidelines for Data Reporting
Properties
IUPAC Name |
2-(methylamino)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVRRUUMHFWFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063962 | |
Record name | Methylaminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-32-0 | |
Record name | (Methylamino)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5616-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2-(methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarcosinonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetonitrile, 2-(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylaminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylaminoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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